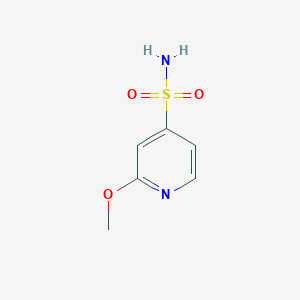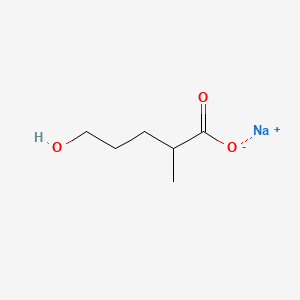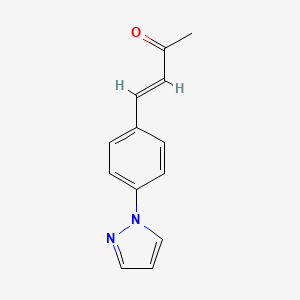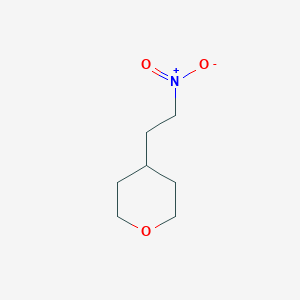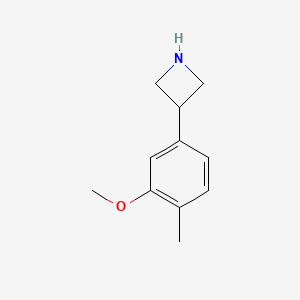
3-(3-Methoxy-4-methylphenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxy-4-methylphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds .
Vorbereitungsmethoden
The synthesis of 3-(3-Methoxy-4-methylphenyl)azetidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of 3 equiv of potassium carbonate as a base at 60°C for 3 hours in a solvent system of acetonitrile and methanol (9:1 ratio) has been reported to provide good yields of azetidine derivatives . Industrial production methods may involve similar cyclization reactions but optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
3-(3-Methoxy-4-methylphenyl)azetidine undergoes various types of chemical reactions due to the presence of the azetidine ring and the substituents on the phenyl ring. Some common reactions include:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxy-4-methylphenyl)azetidine has found applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis due to its unique reactivity.
Biology: Azetidine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some azetidine-containing compounds are explored for their therapeutic potential, such as antihypertensive and anticoagulant agents.
Industry: Azetidines are used in the development of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 3-(3-Methoxy-4-methylphenyl)azetidine involves its interaction with molecular targets and pathways. The ring strain of the azetidine ring makes it reactive towards various biological targets, potentially leading to the inhibition of enzymes or interaction with receptors. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
3-(3-Methoxy-4-methylphenyl)azetidine can be compared with other azetidine derivatives and similar compounds:
Azetidine-2-carboxylic acid: A conformationally constrained analogue of β-proline, used in the preparation of peptides.
3-(4-Oxymethylphenyl)azetidine-3-carboxylic acid: Another azetidine derivative with potential biological activities.
β-Lactams: These are structurally related to azetidines and are widely known for their use as antibiotics (e.g., penicillins and cephalosporins) .
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
3-(3-methoxy-4-methylphenyl)azetidine |
InChI |
InChI=1S/C11H15NO/c1-8-3-4-9(5-11(8)13-2)10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 |
InChI-Schlüssel |
SUYQGTIFKBSLNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2CNC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



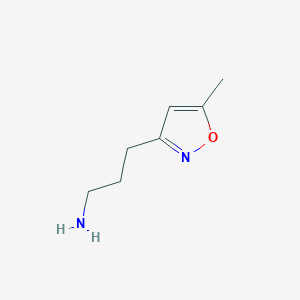

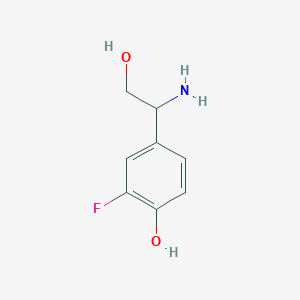
![2-(4-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13587384.png)
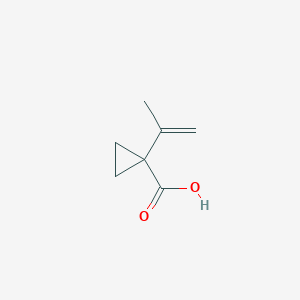
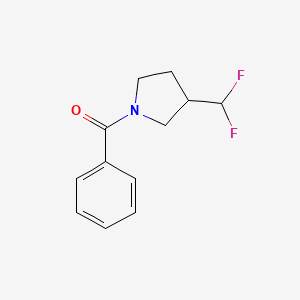
![tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-8-carboxylate](/img/structure/B13587415.png)
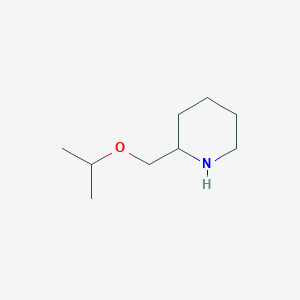
![2-[(5-Bromopentyl)sulfanyl]phenylacetate](/img/structure/B13587426.png)
